Functional Divergence: SPA70 Antagonism vs. SJB7 Agonism Despite Near-Identical Structure and Similar Binding Affinity
SPA70 and its close analog SJB7 have comparable binding affinities for hPXR in a cell-free TR-FRET assay (IC50 = 540 nM vs. 750 nM, respectively). However, in a cell-based hPXR transactivation assay, SPA70 acts as a pure antagonist (EC50 for agonism >50 µM), while SJB7 is a potent agonist (EC50 = 880 nM) [1][2]. This demonstrates that simple ligand binding does not predict functional outcome for this receptor, making SPA70 a uniquely characterized and validated antagonist tool.
| Evidence Dimension | Cell-based hPXR transactivation |
|---|---|
| Target Compound Data | Antagonist; EC50 for agonism >50 µM; IC50 for antagonism = 540 nM |
| Comparator Or Baseline | SJB7 (close analog): Agonist; EC50 = 880 nM; IC50 for binding = 750 nM |
| Quantified Difference | Opposite functional activity (antagonist vs. agonist) despite similar binding affinities (540 nM vs. 750 nM) |
| Conditions | HepG2 stable cell line; hPXR transactivation assay; antagonistic mode using 5 µM rifampicin |
Why This Matters
Ensures that the compound being procured is definitively an antagonist, not an agonist, which is critical for studies aimed at inhibiting PXR-mediated drug metabolism and resistance.
- [1] Lin, W., Wang, Y.-M., Chai, S. C., Lv, L., Zheng, J., Wu, J., Zhang, Q., Wang, Y.-D., Griffin, P. R., & Chen, T. (2017). SPA70 is a potent antagonist of human pregnane X receptor. Nature Communications, 8, 741. View Source
- [2] Lin, W., et al. (2017). Nature Communications, 8, 741. Supplementary Table 1. View Source
